N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride
Description
N-[3-(Dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide hydrochloride (CAS: 1052537-38-8; molecular formula: C24H25ClN4O5S; molecular weight: 517.0 g/mol) is a structurally complex small molecule characterized by a benzothiazole core fused with a [1,3]dioxolo moiety, a 4-(4-methylpiperidin-1-yl)sulfonylbenzamide group, and a dimethylaminopropyl side chain . Its hydrochloride salt enhances solubility, a critical feature for bioavailability in pharmacological studies.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O5S2.ClH/c1-18-9-13-29(14-10-18)37(32,33)20-7-5-19(6-8-20)25(31)30(12-4-11-28(2)3)26-27-21-15-22-23(35-17-34-22)16-24(21)36-26;/h5-8,15-16,18H,4,9-14,17H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEAXQDPDBMPMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=CC5=C(C=C4S3)OCO5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core benzothiazole structure, followed by the introduction of the dimethylamino propyl group and the sulfonylbenzamide moiety. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving cell signaling pathways and molecular interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride involves its interaction with specific molecular targets within cells. These interactions can modulate various signaling pathways, leading to changes in cellular behavior. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Structural Features and Analogues
The compound shares structural motifs with other benzothiazole- and sulfonamide-containing derivatives (Table 1). Notable analogs include:
- N-(2-(Dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride (CAS: 1322030-57-8): Replaces the [1,3]dioxolo group with an ethoxy substituent and modifies the alkylamino side chain .
- N-(3-(Benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride (CAS: 1216522-19-8): Incorporates a tetrahydrothienopyridine ring instead of the dioxolo-benzothiazole system .
Table 1. Structural Comparison of Key Analogs
NMR Spectral Analysis
Evidence from NMR studies (e.g., δ<sup>1</sup>H and δ<sup>13</sup>C shifts) reveals that substituent variations significantly alter chemical environments in regions proximal to the benzothiazole and sulfonamide groups . For example:
- Region A (positions 39–44) : The [1,3]dioxolo group in the target compound induces upfield shifts (~0.3–0.5 ppm) compared to ethoxy or methylthio analogs due to electron-donating effects .
- Region B (positions 29–36) : The 4-methylpiperidin-1-ylsulfonyl moiety shows distinct splitting patterns in analogs with bulkier substituents (e.g., dipropylsulfamoyl in CAS 1216522-19-8) .
Bioactivity and Target Profiling
Bioactivity Clustering
Hierarchical clustering of bioactivity profiles (NCI-60 dataset) demonstrates that the target compound groups with other sulfonamide-benzothiazoles, suggesting shared modes of action such as kinase inhibition or apoptosis induction . For instance:
- Similarity in IC50 profiles : Tanimoto scores >0.75 (using MACCS fingerprints) correlate with overlapping cytotoxicity patterns in leukemia and renal cancer cell lines .
- Protein target overlap : Analogous compounds interact with ATP-binding pockets of kinases (e.g., ROCK1), validated via molecular docking studies .
Table 2. Bioactivity and Similarity Metrics
Limitations of Structural Similarity
While structural analogs often share bioactivity, exceptions exist. For example, N-(4-(dimethylamino)phenyl)-6-(4-methoxyphenyl)pyrimidin-2-yl)sulfamoyl)phenylacetamide (CAS: n/a) shows low bioactivity overlap (Tanimoto <0.5) despite a sulfonamide backbone, likely due to steric hindrance from the methoxyphenyl group .
Computational and Chemical Space Analysis
Docking Efficiency and Enrichment
Chemical Space Docking (CSD) studies reveal that the target compound’s sulfonamide-benzothiazole scaffold achieves higher docking scores (-12.3 kcal/mol) compared to ethoxy or thienopyridine analogs (-9.5 to -10.8 kcal/mol), attributed to optimal pi-pi stacking with ROCK1’s hydrophobic cleft . However, CSD may miss high-scoring compounds with non-overlapping building blocks, emphasizing the need for hybrid screening approaches .
Machine Learning Predictions
Tanimoto and Dice indexes applied to Morgan fingerprints (radius = 2) classify the target compound within a cluster of kinase inhibitors, validated by random forest models (accuracy >85%) .
Biological Activity
N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- A benzothiazole moiety which is known for various biological activities.
- A dimethylamino group that may enhance solubility and bioavailability.
- A sulfonamide group which is often associated with antibacterial properties.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
The primary mechanism involves interaction with neurotransmitter transporters:
- Serotonin Transporter (SERT) : The compound exhibits high affinity for SERT, which plays a critical role in regulating serotonin levels in the brain. This interaction may lead to enhanced serotonergic activity, potentially alleviating symptoms of depression and anxiety .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or derivatives:
- Study on SERT Selectivity :
- Neurotransmitter Modulation :
- In Vivo Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
